molecular formula C12H19BN2O2 B12085230 Boronic acid, B-[2-ethyl-6-(4-piperidinyl)-4-pyridinyl]- CAS No. 2225176-39-4

Boronic acid, B-[2-ethyl-6-(4-piperidinyl)-4-pyridinyl]-

Cat. No.: B12085230
CAS No.: 2225176-39-4
M. Wt: 234.10 g/mol
InChI Key: OONDKNBJGYCMAF-UHFFFAOYSA-N
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Description

Boronic acid, B-[2-ethyl-6-(4-piperidinyl)-4-pyridinyl]-, is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and an organic substituent. This particular compound features a pyridine ring substituted with an ethyl group and a piperidine ring. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of boronic acid, B-[2-ethyl-6-(4-piperidinyl)-4-pyridinyl]-, typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by a piperidine moiety.

Industrial Production Methods

Industrial production of boronic acid derivatives often involves large-scale borylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Boronic acid, B-[2-ethyl-6-(4-piperidinyl)-4-pyridinyl]-, undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of boronic acid, B-[2-ethyl-6-(4-piperidinyl)-4-pyridinyl]-, involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the formation of biaryl compounds through Suzuki-Miyaura coupling reactions. The boronic acid group acts as a mild electrophile, facilitating the transfer of its organic substituent to a palladium catalyst, which then forms a new carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid with a phenyl group instead of the pyridine and piperidine rings.

    Methylboronic acid: Contains a methyl group as the organic substituent.

    Benzylboronic acid: Features a benzyl group as the organic substituent.

Uniqueness

Boronic acid, B-[2-ethyl-6-(4-piperidinyl)-4-pyridinyl]-, is unique due to its complex structure, which includes both a pyridine ring and a piperidine ring.

Properties

CAS No.

2225176-39-4

Molecular Formula

C12H19BN2O2

Molecular Weight

234.10 g/mol

IUPAC Name

(2-ethyl-6-piperidin-4-ylpyridin-4-yl)boronic acid

InChI

InChI=1S/C12H19BN2O2/c1-2-11-7-10(13(16)17)8-12(15-11)9-3-5-14-6-4-9/h7-9,14,16-17H,2-6H2,1H3

InChI Key

OONDKNBJGYCMAF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC(=C1)C2CCNCC2)CC)(O)O

Origin of Product

United States

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